

Analytical methods for the quantification of 4,5-Dimethoxyphthalic acid

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Compound of Interest

Compound Name: 4,5-Dimethoxyphthalic acid

CAS No.: 577-68-4

Cat. No.: B046728

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Abstract

4,5-Dimethoxyphthalic acid (DMPA) is a critical synthetic intermediate in the manufacturing of pharmaceutical active ingredients (APIs) such as Midodrine Hydrochloride and various isoquinoline alkaloids.[1][2] Its accurate quantification is essential for yield optimization during synthesis and for purity profiling as a potential process-related impurity.[1] This guide presents two validated analytical workflows: a robust HPLC-UV method for bulk assay and purity assessment, and a high-sensitivity LC-MS/MS method for trace impurity analysis in complex matrices.[1]

Chemical Context & Analytical Strategy

Analyte Profile:

- Name: **4,5-Dimethoxyphthalic acid**[2]
- Molecular Formula:
[1]
- Molecular Weight: 226.18 g/mol [1]
- Acid Dissociation (

): Estimated

,

(typical for phthalic acid derivatives).[1]

- Solubility: Low in water (acidic form); Soluble in Methanol, Acetonitrile, and aqueous alkaline buffers (

).[1]

Method Selection Logic:

- For Raw Material QC (Assay > 98%): Use HPLC-UV.[1] The aromatic ring provides strong UV absorption at 210–254 nm. A reverse-phase C18 method with acidic buffering is required to suppress ionization of the carboxylic acid groups, ensuring retention and peak symmetry.
- For Impurity Profiling (< 0.1%): Use LC-MS/MS (ESI-).[1] Dicarboxylic acids ionize efficiently in negative electrospray ionization (ESI-) mode.[1] Triple quadrupole MRM (Multiple Reaction Monitoring) provides the necessary selectivity to distinguish DMPA from structurally similar degradation products (e.g., decarboxylated derivatives).[1]

Protocol A: HPLC-UV for Assay and Purity (QC Standard)

Objective: Quantification of DMPA in synthesis reaction mixtures or raw material lots.

Chromatographic Conditions

| Parameter | Specification | Rationale |
|----------------|--|---|
| System | HPLC with PDA/UV Detector | Standard QC equipment availability. |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) | Strong hydrophobic retention of the protonated acid; "SB" (Stable Bond) tolerates acidic pH.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid () in Water | Low pH (~2.[1]0) ensures DMPA is fully protonated (form) to prevent peak tailing.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks and elutes hydrophobic aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[1] |
| Detection | UV @ 230 nm (Primary), 254 nm (Secondary) | 230 nm targets the benzene ring transitions; 254 nm is more selective against non-aromatic solvents.[1] |
| Injection Vol | 10 µL | Standard loop size.[1] |

Gradient Program

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|-------------------------------------|
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold to elute polar salts |
| 12.0 | 60 | Linear gradient to elute DMPA |
| 15.0 | 90 | Wash step |
| 15.1 | 5 | Return to initial |
| 20.0 | 5 | Re-equilibration |

Sample Preparation (Self-Validating Step)

- Solvent: 50:50 Water:Methanol.[1]
- Stock Solution: Weigh 10.0 mg DMPA into a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH to ensure rapid dissolution (forming the disodium salt), then dilute to volume with Mobile Phase A. Note: The excess acid in Mobile Phase A will re-protonate the analyte, making it compatible with the column.
- Working Standard: Dilute Stock to 50 µg/mL.
- System Suitability Criteria:
 - Tailing Factor (): [1]
 - Theoretical Plates (): [1][3]
 - RSD of Area (n=5):

[\[1\]](#)

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantifying DMPA traces (ppm level) in Midodrine API or biological matrices.

Mass Spectrometry Parameters (ESI Negative)

DMPA contains two carboxyl groups, making it an ideal candidate for negative mode ionization

(

).[\[1\]](#)

- Ionization: Electrospray Ionization (ESI), Negative Mode.[\[1\]](#)

- Precursor Ion:

225.0 (

).[\[1\]](#)

- Source Temp: 400°C (High temp aids desolvation of dicarboxylic acids).[\[1\]](#)

MRM Transition Table: | Transition Type | Precursor (

) | Product (

) | Collision Energy (eV) | Mechanism | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 225.0 | 181.0 | 15

| Loss of

(Decarboxylation) | | Qualifier 1 | 225.0 | 137.0 | 25 | Loss of 2x

| | Qualifier 2 | 225.0 | 207.0 | 10 | Loss of

(Anhydride formation in source) [\[1\]](#)

LC Conditions (MS-Compatible)

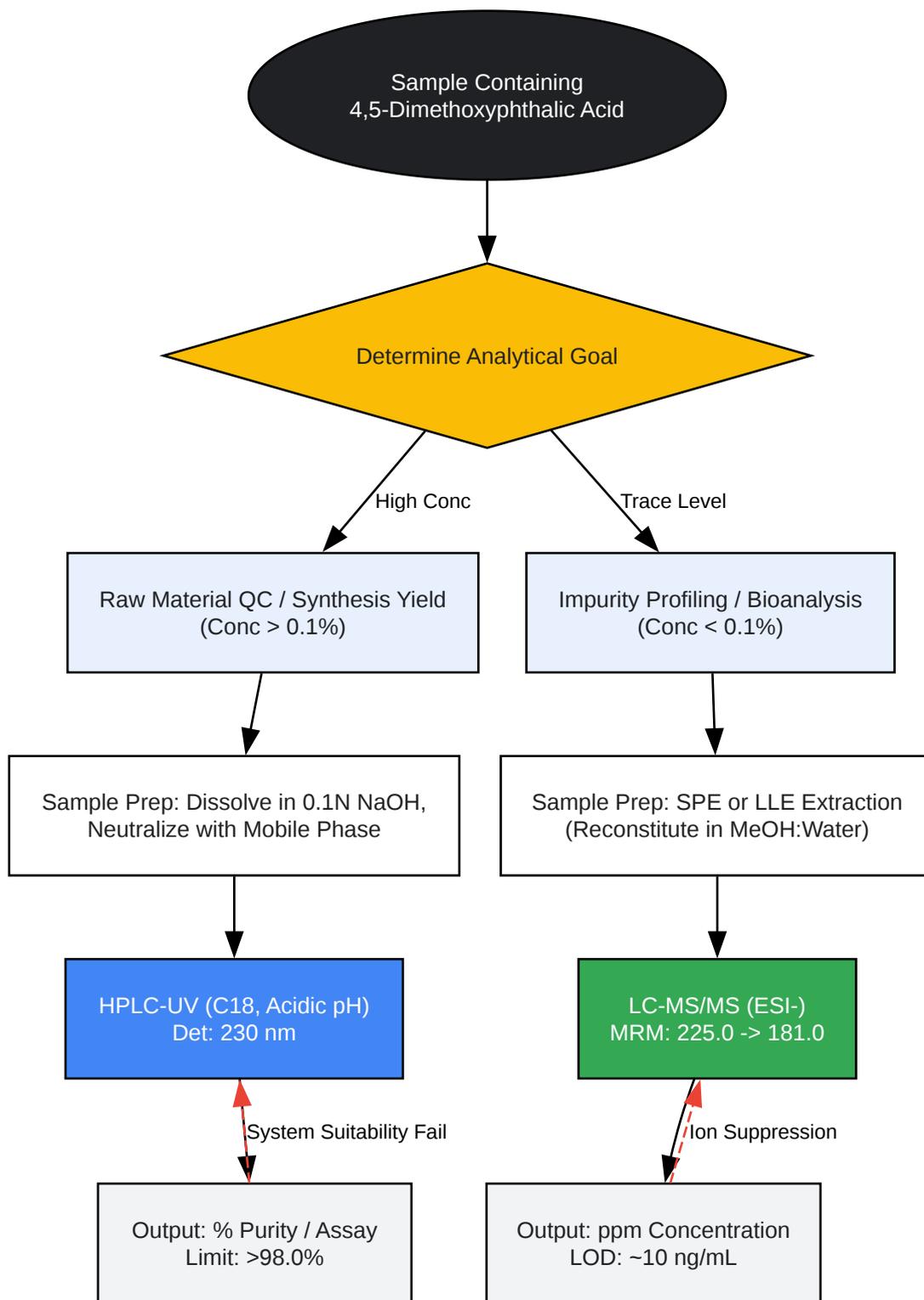
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm).[\[1\]](#)

- Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).[\[1\]](#)

- Mobile Phase B: Methanol.[1][4]
- Flow Rate: 0.3 mL/min.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing DMPA, ensuring the correct method is chosen based on the sample concentration and data requirements.



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Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

Troubleshooting & Critical Control Points

- Peak Tailing (HPLC):
 - Cause: Incomplete protonation of the carboxylic acid groups.
 - Solution: Ensure Mobile Phase A pH is

.[1] If using Formic Acid, increase concentration to 0.2% or switch to Phosphate buffer (if not using MS).[1]
- Carryover (LC-MS):
 - Cause: Dicarboxylic acids can stick to metallic surfaces in the LC flow path.
 - Solution: Use a needle wash of 50:50 Methanol:Water + 0.5% Ammonium Hydroxide. The high pH wash ensures deprotonation and solubility of the residue in the wash solvent.
- Solubility Issues:
 - Observation: Cloudiness in stock solution.[1]
 - Fix: DMPA is an acid.[1][2][5] Do not attempt to dissolve high concentrations directly in pure water.[1] Predissolve in a small volume of Methanol or dilute NaOH before adding the aqueous buffer.

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